Methyl 5-hydroxy-4-oxohexanoate
Description
Methyl 5-hydroxy-4-oxohexanoate is a methyl ester derivative of 5-hydroxy-4-oxohexanoic acid. It features a hydroxyl group at position 5 and a ketone group at position 4 of the six-carbon chain. This compound has been identified as a natural product isolated from marine-derived fungi, specifically Arthrinium arundinis ZSDS1-F3, cultured from the marine sponge Phakellia fusca collected in the Xisha Islands, China . Its production is influenced by fermentation conditions, such as static rice medium cultivation, which alters metabolic pathways in fungi .
Properties
CAS No. |
62859-29-4 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 5-hydroxy-4-oxohexanoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)6(9)3-4-7(10)11-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
GFBVAYDBCPWAND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-4-oxohexanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 5-hydroxyhexanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Another method involves the esterification of 5-hydroxy-4-oxohexanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is carried out under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-4-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxyl group, resulting in the formation of 5-oxohexanoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding methyl 5-hydroxyhexanoate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions, elevated temperatures.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3), basic or acidic conditions.
Major Products Formed
Oxidation: 5-oxohexanoic acid.
Reduction: Methyl 5-hydroxyhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-hydroxy-4-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-4-oxohexanoate depends on its specific application. In chemical reactions, its functional groups (hydroxyl and keto) participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, it may interact with enzymes and other biomolecules, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Ethyl 5-hydroxy-4-oxohexanoate
- Molecular Formula : C₈H₁₄O₄
- Molecular Weight : 174.19 g/mol
- Key Features : Ethyl ester analog with an ethyl group replacing the methyl ester. Shares the hydroxyl and ketone functional groups at positions 5 and 4.
- Limited data on physical properties, but esters with ethyl groups generally exhibit lower volatility than methyl esters.
- Commercial availability is noted, though purity and storage details are unspecified .
Methyl 5-oxohexanoate
- Molecular Formula : C₇H₁₂O₃
- Molecular Weight : 144.17 g/mol
- Key Features : Lacks the hydroxyl group at position 5 but retains the ketone at position 4.
- Properties : Reduced polarity due to the absence of the hydroxyl group, likely increasing volatility. A commercial product with 95% purity, used in synthetic organic chemistry .
- Structural Implications: The absence of the hydroxyl group may limit hydrogen-bonding interactions, altering solubility and reactivity compared to Methyl 5-hydroxy-4-oxohexanoate.
Methyl 4-methyl-5-oxohexanoate
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.20 g/mol
- Key Features : Introduces a methyl branch at position 4 alongside the ketone at position 5.
- No natural sources reported; primarily a synthetic compound .
Methyl 5-methyl-4-oxohexanoate
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.20 g/mol
- Key Features: Methyl branch at position 5 and ketone at position 4. A positional isomer of Methyl 4-methyl-5-oxohexanoate.
- Properties: Similar hydrophobicity to its isomer but distinct stereochemical effects.
Structural and Functional Group Analysis
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